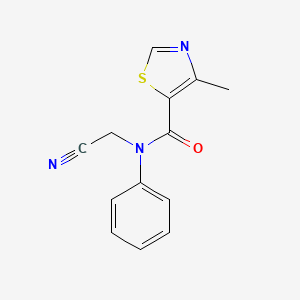

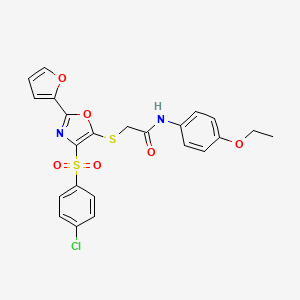

![molecular formula C23H29BrN2O2 B3005071 1-(2,5-二甲苯基)-3-(4-乙氧苯基)-3-羟基-2,3,5,6,7,8-六氢咪唑并[1,2-a]吡啶-1-溴化物 CAS No. 1106749-87-4](/img/structure/B3005071.png)

1-(2,5-二甲苯基)-3-(4-乙氧苯基)-3-羟基-2,3,5,6,7,8-六氢咪唑并[1,2-a]吡啶-1-溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,5-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its unique arrangement of functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into the behavior and characteristics of related imidazo[1,2-a]pyridine derivatives, which can be used to infer some aspects of the target compound's profile.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions with various intermediates. For example, a novel synthetic route to a related compound involved heating a mixture of precursors, leading to a series of ring-chain tautomerizations and rearrangements . Similarly, the target compound's synthesis might involve a complex sequence of steps, potentially including condensation reactions as seen in the synthesis of other pyridine derivatives .

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives exhibit diverse molecular geometries, as evidenced by the inclination of substituted phenyl rings relative to the imidazole ring in certain derivatives . The target compound's structure likely features similar steric interactions, which could influence its reactivity and physical properties. Additionally, the presence of electron-donating and withdrawing groups can significantly affect the electronic transitions and molecular interactions .

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives can be quite varied. For instance, some derivatives undergo annulation reactions with alkynes catalyzed by rhodium, leading to the formation of pyrido[1,2-a]benzimidazole derivatives . The target compound may also participate in similar catalytic reactions, given the presence of a reactive imidazo[1,2-a]pyridine moiety. Moreover, the kinetics and mechanism of transformation reactions in related compounds have been studied, revealing the influence of pH and catalysis on reaction rates .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be influenced by their molecular structure and substituents. For example, halogenated derivatives and aryl substitutions can lead to significant changes in absorption and fluorescence, with emission colors tunable from green to NIR . The target compound, with its specific substituents, may exhibit distinct optical properties suitable for applications in biological imaging or as a chromophore. Additionally, the thermal decomposition of related compounds has been studied, providing insights into their stability and the potential formation of volatile products .

科学研究应用

合成和结构研究

- 该化合物的衍生物已通过涉及亲核取代和分子内环化的缩合过程合成,展示了其形成结构多样化化合物的潜力 (Vaickelionienė、Mickevičius 和 Mikulskiene,2004)。

- 类似化合物的分子结构表现出氢键二聚体对,表明在晶体学和分子设计中具有潜在应用 (Burgess、Fawcett、Russell 和 Zaisheng,1998)。

反应性和与其他化合物的相互作用

- 对铼卤化物及其与三级胺和膦的反应的研究表明,与主题化合物在结构上相关的化合物的多种化学相互作用和氧化还原行为 (Glicksman 和 Walton,1976)。

- 氰基吡啶酮衍生物的合成及其生物活性的研究表明,该化合物具有进行各种化学反应生成具有生物活性的衍生物的潜力 (Salman,1999)。

光谱和发光

- 已合成并表征了含有与化合物相关的吡啶咪唑并[1,5-a]吡啶配体的 novel Re(CO)3Cl 配合物,表明在光谱学和材料科学中可能的应用 (Salassa 等人,2008)。

在缓蚀中的应用

- 与该化合物在结构上相似的吡啶溴化物衍生物已显示出作为缓蚀剂的有效性,表明在材料科学和工程学中的潜在应用 (Raheem 和 Shihab,2022)。

荧光和染料合成

- 咪唑并[1,2-a]吡啶体系是该化合物的一个关键部分,已被用来制备具有特定光谱荧光性质的荧光苯乙烯染料,表明在染料合成和荧光研究中的应用 (Kovalska 等人,2006)。

作用机制

未来方向

属性

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N2O2.BrH/c1-4-27-20-12-10-19(11-13-20)23(26)16-24(22-7-5-6-14-25(22)23)21-15-17(2)8-9-18(21)3;/h8-13,15,26H,4-7,14,16H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCUXPYRAOULAM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCC3)C4=C(C=CC(=C4)C)C)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

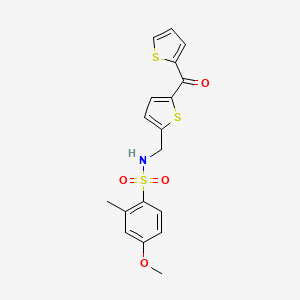

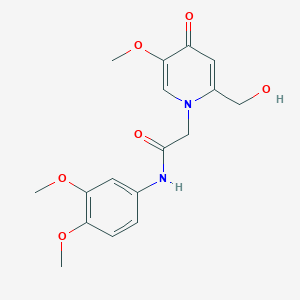

![Ethyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B3004991.png)

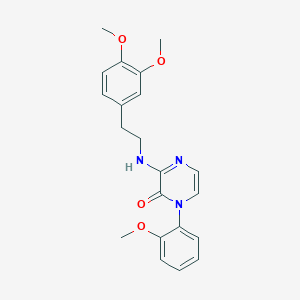

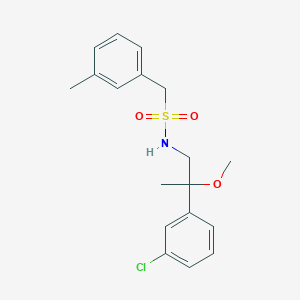

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3004993.png)

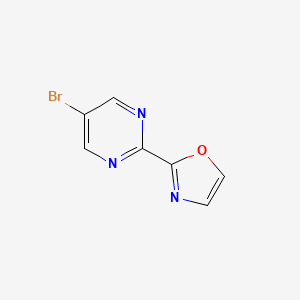

![3-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3004996.png)

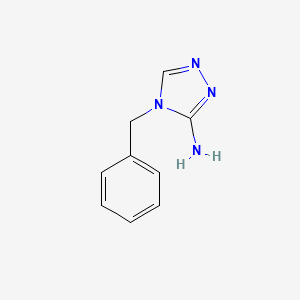

![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)

![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)